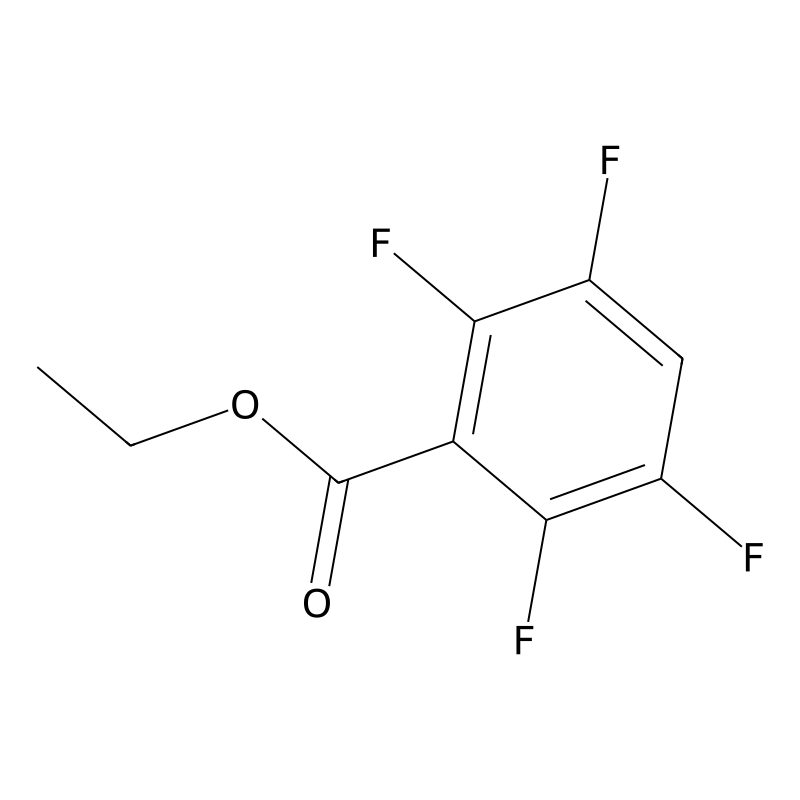

Ethyl 2,3,5,6-tetrafluorobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2,3,5,6-tetrafluorobenzoate is an organic compound classified as an aromatic ester. Its molecular formula is , and it is derived from 2,3,5,6-tetrafluorobenzoic acid through the process of esterification with ethanol. The structure features a benzene ring substituted with four fluorine atoms at the 2, 3, 5, and 6 positions, along with an ethyl ester group. The presence of fluorine atoms significantly alters the electronic properties of the compound, enhancing its thermal stability and influencing its reactivity in various chemical contexts .

Organic synthesis

The ester group (-COOEt) in the molecule makes it a potential intermediate or precursor for the synthesis of other fluorinated aromatic compounds. Fluorine atoms can alter the physical and chemical properties of molecules, making them valuable in drug discovery and material science [].

Medicinal chemistry

The presence of the tetrafluorobenzene ring suggests possible exploration as a scaffold for bioactive molecules. Fluorine substitution can influence a molecule's interaction with biological targets, potentially leading to new drug candidates [].

Material science

Fluorinated aromatic compounds can be used in the development of new materials with desirable properties, such as improved thermal stability, electrical conductivity, or water repellency []. Research into the use of 2,3,5,6-Tetrafluoro-benzoic acid ethyl ester in this field cannot be ruled out.

- Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.

- Reduction: The ester group can be reduced to produce the corresponding alcohol using reducing agents like lithium aluminum hydride.

- Hydrolysis: Under acidic or basic conditions, the ester can hydrolyze to yield the corresponding carboxylic acid and ethanol.

These reactions highlight the compound's potential utility as a precursor for synthesizing other fluorinated aromatic compounds.

The synthesis of ethyl 2,3,5,6-tetrafluorobenzoate typically involves:

- Esterification Reaction: This is achieved by reacting 2,3,5,6-tetrafluorobenzoic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid).

- Reflux Conditions: The reaction is conducted under reflux to ensure complete conversion of the acid to the ester.

- Industrial Methods: For large-scale production, methods such as continuous flow reactors may be employed to improve yield and efficiency. Solid acid catalysts can also facilitate purification processes .

Ethyl 2,3,5,6-tetrafluorobenzoate has potential applications in various fields:

- Material Science: Its unique properties may be exploited in developing new materials with enhanced thermal stability and electrical conductivity.

- Medicinal Chemistry: As a scaffold for bioactive molecules, it could lead to the discovery of novel pharmaceuticals.

- Agricultural Chemistry: Its reactivity may be utilized in synthesizing agrochemicals.

Ethyl 2,3,5,6-tetrafluorobenzoate can be compared with several similar compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Ethyl 2,3,4,5-tetrafluorobenzoate | Different fluorine substitution pattern | |

| Ethyl pentafluorobenzoate | Contains five fluorine atoms | |

| Ethyl 2,3-difluoro-4-methylbenzoate | Fewer fluorine substitutions and additional methyl group | |

| Ethyl 2,3-difluoro-4-fluorobenzoate | Different substitution pattern affecting reactivity |

The uniqueness of ethyl 2,3,5,6-tetrafluorobenzoate lies in its specific substitution pattern of fluorine atoms which influences its chemical reactivity and potential applications compared to other isomers and related compounds .